trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate

Description

Structural Characteristics and Nomenclature

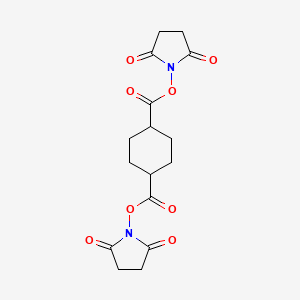

This compound (CAS 1808932-30-0) is a symmetric molecule with a cyclohexane-1,4-dicarboxylate backbone substituted at both carboxylate positions with 2,5-dioxopyrrolidin-1-yl (succinimide ester) groups. The trans configuration of the cyclohexane ring ensures spatial separation of the reactive esters, influencing its crosslinking efficiency. The molecular formula is $$ \text{C}{16}\text{H}{18}\text{N}{2}\text{O}{8} $$, with a molecular weight of 366.33 g/mol.

Table 1: Key structural properties

| Property | Value |

|---|---|

| CAS Number | 1808932-30-0 |

| Molecular Formula | $$ \text{C}{16}\text{H}{18}\text{N}{2}\text{O}{8} $$ |

| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) (1r,4r)-cyclohexane-1,4-dicarboxylate |

| Configuration | trans |

The succinimide ester groups react selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the cyclohexane spacer enhances stability compared to linear analogs.

Historical Context in Organocarboxylate Chemistry

The development of NHS esters, including this compound, stems from mid-20th-century innovations in peptide synthesis. Bodánszky’s 1955 work on oxytocin synthesis using activated esters laid the groundwork for NHS chemistry. By the 1980s, heterobifunctional crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) emerged, combining NHS esters with maleimide groups for site-specific conjugations.

Homobifunctional NHS esters, such as the subject compound, were later optimized for applications requiring dual amine reactivity. The cyclohexane backbone, first popularized in SMCC, was adopted here to improve hydrolytic stability, a critical advancement for intracellular crosslinking.

Significance in Multifunctional Crosslinking Applications

This compound’s bifunctionality enables simultaneous conjugation of two amine-containing molecules, making it invaluable in:

- Protein-Protein Crosslinking : Stabilizing protein complexes for structural studies.

- Bioconjugation : Attaching fluorescent probes or drugs to antibodies.

- Materials Science : Fabricating hydrogels or functionalized surfaces via polymer crosslinking.

Table 2: Comparison with related crosslinkers

The trans configuration minimizes steric hindrance, allowing efficient crosslinking of distal amine groups. Its stability in aqueous buffers (pH 7–9) further enhances utility in physiological conditions.

Properties

Molecular Formula |

C16H18N2O8 |

|---|---|

Molecular Weight |

366.32 g/mol |

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate |

InChI |

InChI=1S/C16H18N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h9-10H,1-8H2 |

InChI Key |

NILZLZILSGPLIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Esterification

- Reagents : Dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC).

- Catalyst : 4-Dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Conditions : Room temperature, 16–24 hours.

| Step | Details | Yield | Source |

|---|---|---|---|

| Activation | Cyclohexane dicarboxylate + DSC/DCC | – | |

| Coupling | Nucleophilic attack by DOP groups | 21–83% |

This method is scalable but requires careful purification to remove urea byproducts.

Heteroatom-Assisted Coupling

Alternative approaches use N-hydroxysuccinimide (NHS) esters to enhance reactivity:

- Example : SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a structurally related NHS ester, reacts with amines under mild conditions.

- Adaptation : Cyclohexane dicarboxylate esters can be activated as NHS esters for subsequent coupling with DOP amines.

Multi-Step Organic Synthesis Approaches

For sterically hindered systems, sequential functionalization is employed:

Step 1: Cyclohexane Dicarboxylate Formation

As described in Section 1, hydrogenation produces the trans-cyclohexane core.

Step 2: Esterification with DOP

- Reagents : DOP chloride or bromide.

- Base : Triethylamine or pyridine.

- Solvent : Dichloromethane or DMF.

- Conditions : 0–25°C, 4–6 hours.

| Parameter | Value/Description | Source |

|---|---|---|

| Base | Triethylamine (1.2–3.6 eq) | |

| Purification | Preparative HPLC or recrystallization |

This method achieves high purity but requires precise stoichiometric control to avoid mono-substituted byproducts.

Purification and Characterization

Critical to ensure structural integrity:

| Technique | Application | Source |

|---|---|---|

| HPLC | Separation of diastereomers/racemic mixtures | |

| X-ray Diffraction | Confirms trans-cyclohexane geometry | |

| NMR | Assigns ester and DOP proton environments |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrogenation + DCC | Scalable, high yield | Requires anhydrous conditions |

| NHS Ester Coupling | Mild conditions, high regioselectivity | Expensive reagents |

| Sequential Esterification | Simple reagents | Long reaction times |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide[][3].

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride[][3].

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the pyrrolidin-1-yl groups[][3].

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine[][3].

Major Products:

Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid derivatives.

Reduction: Formation of cyclohexane-1,4-dicarboxylate esters.

Substitution: Formation of substituted cyclohexane-1,4-dicarboxylates[][3].

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions . These interactions can influence the stability and solubility of the compound, making it useful in various applications. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Isomerism

Cyclohexane dicarboxylates exhibit significant diversity based on substituent positions and functional groups:

Positional Isomerism

- Cyclohexane-1,2-dicarboxylates : Used in synthesizing compound 17 (methyl 3-phenylpropyl cyclohexane-1,2-dicarboxylate), these isomers exhibit angular geometry, limiting their utility in forming linear coordination polymers compared to the 1,4-isomer .

- Cyclohexane-1,1-dicarboxylates : Diethyl cyclohexane-1,1-dicarboxylate (CAS 1655-07-8) has a compact structure due to geminal carboxylates, reducing its ability to bridge metal centers in metal-organic frameworks (MOFs) .

Functional Group Variation

- Alkyl Esters : Methyl 3-phenylpropyl cyclohexane-1,4-dicarboxylate (compound 15) contains inert methyl and phenylpropyl esters, making it less reactive than the succinimidyl derivative. It is primarily used in medicinal chemistry as a soluble epoxide hydrolase (sEH) inhibitor intermediate .

- Phthalate Substitutes: Di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (1,4-DEHCH) is a non-phthalate plasticizer with low toxicity and high stability, widely adopted in food-contact materials and toys . Unlike the target compound, 1,4-DEHCH lacks reactive leaving groups, limiting its crosslinking utility.

Key Findings:

- Reactivity : The succinimidyl esters in the target compound enable rapid crosslinking under mild conditions, unlike alkyl esters in 1,4-DEHCH or methyl 3-phenylpropyl derivatives .

Conformational Flexibility in Coordination Chemistry

trans-Cyclohexane-1,4-dicarboxylate exhibits semi-rigid behavior in MOFs, with a 12 kJ/mol energy barrier between (a,a) and (e,e) conformers. By contrast, the succinimidyl ester derivative’s rigid structure enhances its utility in forming stable polymers but limits dynamic behavior in MOFs.

Pharmaceutical Relevance

Succinimidyl esters are widely used in prodrug synthesis. For example, 1-(tert-butyl) 4-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate demonstrates the role of dioxopyrrolidinyl groups in drug delivery, analogous to the target compound’s reactivity .

Biological Activity

Introduction

trans-Bis(2,5-dioxopyrrolidin-1-yl)cyclohexane-1,4-dicarboxylate (CAS No. 71875-81-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

Chemical Properties

The molecular formula of trans-Bis(2,5-dioxopyrrolidin-1-yl)cyclohexane-1,4-dicarboxylate is , with a molecular weight of 334.32 g/mol. The compound features multiple functional groups that contribute to its biological activity, including dioxopyrrolidine moieties which are known for their pharmacological properties .

Structure Analysis

The compound can be represented structurally as follows:

This structure includes two 2,5-dioxopyrrolidin-1-yl groups attached to a cyclohexane backbone with dicarboxylate functionality.

Biological Activity

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to trans-Bis(2,5-dioxopyrrolidin-1-yl) derivatives. A series of hybrid compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. Notably, several compounds exhibited significant protective effects against seizures .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound ID | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | Protection Rate (%) |

|---|---|---|---|

| Compound 4 | 67.65 | 42.83 | 80 |

| Compound 8 | 54.90 | 50.29 | 75 |

| Compound 20 | - | 47.39 | 70 |

Mechanistic Insights

The mechanism of action for the anticonvulsant effects of these compounds may involve modulation of neurotransmitter systems or ion channels. The presence of the pyrrolidine ring is hypothesized to enhance binding affinity to GABA receptors, thereby increasing inhibitory neurotransmission .

Cytotoxicity and Pharmacokinetics

In addition to anticonvulsant activity, the cytotoxicity profiles of related compounds have been investigated. Studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

A notable case study involved the synthesis and evaluation of a library of N-benzyl derivatives based on the dioxopyrrolidine scaffold. The study reported that several compounds demonstrated significant efficacy in reducing seizure frequency in preclinical models while showing favorable metabolic stability and low interaction with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .

Table 2: Summary of Case Studies on Biological Activity

| Study Reference | Compound Type | Key Findings |

|---|---|---|

| N-benzyl derivatives | Significant anticonvulsant activity observed | |

| Hybrid compounds | Selective cytotoxicity against cancer cells |

trans-Bis(2,5-dioxopyrrolidin-1-yl)cyclohexane-1,4-dicarboxylate exhibits promising biological activities, particularly in the realm of anticonvulsant effects and potential anticancer properties. Ongoing research into its pharmacological profiles and mechanisms will be essential for advancing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate?

- Methodological Answer : Synthesis typically involves esterification of cyclohexane-1,4-dicarboxylic acid with 2,5-dioxopyrrolidin-1-ol under carbodiimide-mediated coupling (e.g., DCC or EDCl). Key parameters include anhydrous conditions (e.g., THF or DMF as solvents), stoichiometric control of reagents (1:2 molar ratio of diacid to activated ester precursor), and purification via column chromatography or recrystallization. Monitoring reaction progress via <sup>1</sup>H NMR or HPLC is critical to minimize side products like cis-isomers .

Q. How can the stereochemical purity of the trans-isomer be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming trans-configuration. Alternatively, NOESY NMR can detect spatial proximity between protons on the cyclohexane ring and ester groups. For bulk analysis, polarimetry or chiral HPLC with a cellulose-based column can differentiate trans- and cis-isomers .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The activated ester groups (2,5-dioxopyrrolidin-1-yl) are moisture-sensitive. Store under inert gas (argon) at –20°C in desiccated environments. Stability assays using TGA/DSC under varying humidity and temperature conditions can identify degradation thresholds .

Advanced Research Questions

Q. How does the trans-configuration influence its reactivity in polymer or metal-organic framework (MOF) synthesis?

- Methodological Answer : The rigid trans-cyclohexane backbone enhances structural predictability in coordination polymers. For MOFs, compare coordination behavior with cis-isomers using IR spectroscopy (shift in carbonyl peaks) or X-ray diffraction to assess ligand geometry effects on pore size and topology. Density functional theory (DFT) modeling can predict binding affinities to metal nodes (e.g., Zn<sup>2+</sup> or Cu<sup>2+</sup>) .

Q. What strategies resolve contradictions in reported catalytic activity data when this compound is used as a crosslinker?

- Methodological Answer : Discrepancies may arise from residual solvents or isomer impurities. Design controlled experiments:

- Step 1 : Quantify purity via <sup>13</sup>C NMR or LC-MS.

- Step 2 : Compare reaction kinetics (e.g., pseudo-first-order rate constants) under identical conditions.

- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or temperature effects .

Q. Can this compound serve as a model system for studying stereoelectronic effects in ester hydrolysis?

- Methodological Answer : Yes. Use isotopic labeling (<sup>18</sup>O) at carbonyl groups to track hydrolysis pathways. Combine kinetic studies (pH-rate profiles) with computational models (e.g., Gaussian09) to map transition states. Compare activation energies between trans- and cis-isomers to quantify stereoelectronic contributions .

Q. How does the compound’s conformational rigidity impact its performance in drug delivery systems?

- Methodological Answer : Rigidity reduces entropy-driven degradation. Test via:

- In vitro release assays : Compare drug release profiles (e.g., doxorubicin) from nanoparticles synthesized with trans- vs. flexible linkers.

- SAXS/WAXS : Analyze structural integrity under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.